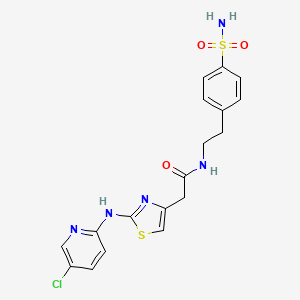
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S2 and its molecular weight is 451.94. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
One study delves into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of various heterocycles in improving metabolic stability. This research is crucial for developing potent and efficacious inhibitors with minimal metabolic degradation, crucial for drug development (Stec et al., 2011).
Synthesis and Antitumor Activity
Another pivotal area of research focuses on the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These compounds have been investigated for their antitumor activity, with some showing promising inhibitory effects on different cancer cell lines. The creation of these derivatives and their potential antitumor effects represent a significant step forward in the search for new cancer therapies (Albratty et al., 2017).
Anticonvulsant Agents
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has identified several synthesized compounds exhibiting anticonvulsant activity. This study highlights the therapeutic potential of these compounds in protecting against convulsions, contributing to the development of new anticonvulsant medications (Farag et al., 2012).
Metal Complexes and Ligand Synthesis
The synthesis of non-symmetrical compartmental ligands derived from acetazolamide and their metal complexes has been explored for their potential applications in coordination chemistry. Such studies are essential for understanding the structural and functional properties of metal-ligand complexes, which have implications in catalysis, material science, and bioinorganic chemistry (Crane et al., 2004).
Antioxidant and Antitumor Evaluations
The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles for their antioxidant and antitumor activities provide insights into the therapeutic potential of these compounds. Some of these derivatives have shown promising results, indicating their potential use in treating cancer and managing oxidative stress-related diseases (Hamama et al., 2013).
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S2/c19-13-3-6-16(22-10-13)24-18-23-14(11-28-18)9-17(25)21-8-7-12-1-4-15(5-2-12)29(20,26)27/h1-6,10-11H,7-9H2,(H,21,25)(H2,20,26,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZCDVZQSXXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

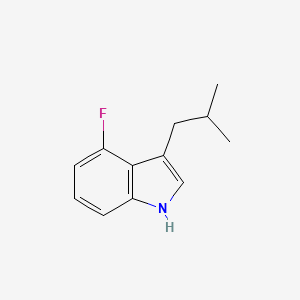
![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2881612.png)
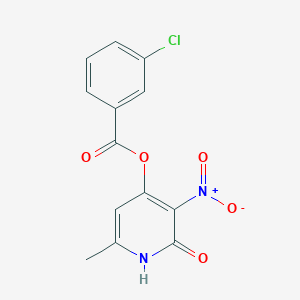
![1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide](/img/structure/B2881616.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2881619.png)
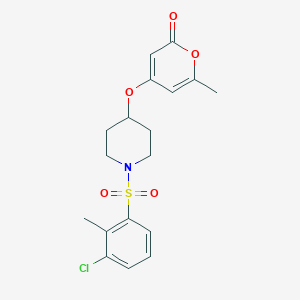
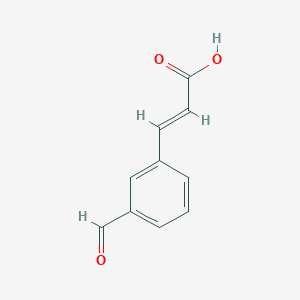
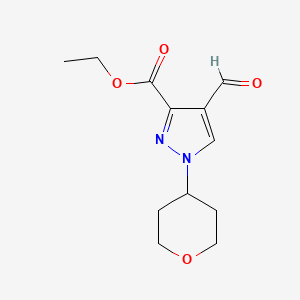
![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)